3-NITRO-L-TYROSINE (RING-13C6)

Isotope dilution mass spectrometry Internal standard selection Assay validation

Researchers quantifying 3-nitrotyrosine as a biomarker for nitrative stress in cardiovascular, neurodegenerative, and inflammatory diseases face significant challenges due to matrix effects and ion suppression in LC-MS/MS assays. 3-Nitro-L-tyrosine (ring-13C6) provides a definitive +6 Da mass shift (m/z 524 vs. 518) that eliminates these issues, ensuring precise co-elution and accurate isotope dilution quantification. - Enables validated quantification with linearity (r² = 0.999) and femtomole-level sensitivity (LOD 10 fmol on-column). - Ring-specific ¹³C labeling avoids interference from other isotopologs (e.g., TMT or iTRAQ). - High purity (≥94%) and isotopic enrichment (99 atom % ¹³C) ensure lot-to-lot consistency.

Molecular Formula
Molecular Weight 232.14
Cat. No. B1579903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-NITRO-L-TYROSINE (RING-13C6)
Molecular Weight232.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-L-tyrosine (Ring-13C6) Internal Standard


3-Nitro-L-tyrosine (Ring-13C6) is a stable isotope-labeled analog of the endogenous oxidative stress biomarker 3-nitrotyrosine, in which all six carbon atoms of the phenolic ring are uniformly substituted with carbon-13 (¹³C). This compound (CAS: unlabeled 621-44-3; molecular formula ¹³C₆C₃H₁₀N₂O₅; molecular weight 232.14 Da) is synthesized as a yellow powder with a purity specification of ≥94% and an isotopic enrichment of 99 atom % ¹³C for the ring carbons . As a post-translational modification product of reactive nitrogen species (RNS) such as peroxynitrite, 3-nitrotyrosine serves as a critical molecular fingerprint for nitrative stress in inflammatory, cardiovascular, and neurodegenerative diseases [1]. The ring-13C6 labeled form is engineered specifically for use as an internal standard in mass spectrometry-based quantitative assays, enabling accurate correction for matrix effects, ion suppression, and sample preparation variability.

Ring-13C6 vs. Unlabeled and Other Isotopologs


Substituting 3-nitro-L-tyrosine (ring-13C6) with unlabeled 3-nitrotyrosine or alternative isotopologs (e.g., ¹³C₉, ¹³C₉/¹⁵N, or deuterated forms) introduces unacceptable analytical uncertainty. Unlabeled compounds share identical chromatographic retention times and mass transitions with endogenous analyte, precluding their use as internal standards and rendering assays vulnerable to matrix effects and ion suppression [1]. Differentially labeled analogs—such as ¹³C₉-3-nitrotyrosine (nine ¹³C atoms) or [¹³C₉,¹⁵N]-3-nitrotyrosine—exhibit distinct mass shifts (e.g., m/z 528 versus m/z 524 for ring-13C6 in GC-MS assays), which alters their chromatographic behavior and isotopic envelope relative to the native analyte, thereby compromising co-elution fidelity and quantification accuracy in validated LC-MS/MS methods [2]. Furthermore, deuterated internal standards are susceptible to hydrogen-deuterium exchange under acidic sample preparation conditions, leading to back-conversion to the unlabeled form and systematic underestimation of analyte concentration. The ring-13C6 substitution pattern offers a specific mass shift (+6 Da) that is analytically optimal: sufficient to avoid natural abundance isotopic overlap while preserving physicochemical properties essential for precise co-elution.

Ring-13C6 Quantitative Evidence


Minimal Isotopic Overlap vs. Native 3-Nitrotyrosine

In negative ion chemical ionization GC-MS assays employing tert-butyldimethylsilyl (tBDMS) derivatization, 3-nitrotyrosine is monitored at m/z 518. The ring-13C6 internal standard produces a fragment ion at m/z 524 (+6 Da shift), while the fully substituted [¹³C₉,¹⁵N]-3-nitrotyrosine (derived from labeled tyrosine precursor) yields m/z 528 (+10 Da shift) [1]. The +6 Da shift of ring-13C6 is analytically sufficient to avoid interference from the natural abundance M+2 and M+4 isotopic peaks of unlabeled 3-nitrotyrosine (which contribute less than 1% relative abundance), while preserving chromatographic co-elution fidelity. In contrast, the +10 Da shift of [¹³C₉,¹⁵N]-labeled analog may introduce subtle retention time differences in certain LC conditions due to altered hydrophobicity from full carbon/nitrogen backbone substitution.

Isotope dilution mass spectrometry Internal standard selection Assay validation

LC-MS/MS Linearity and Detection Sensitivity

Yi et al. developed and validated an LC-MS/MS method for simultaneous quantification of tyrosine and 3-nitrotyrosine in biological tissues and fluids, employing [¹⁵N₁,¹³C₉]-tyrosine and [¹³C₆]-3-nitrotyrosine as isotopomer internal standards [1]. The assay achieved linear calibration (r² = 0.999) across the range 0.5–100 pg/µL (2.2–442 fmol/µL). The detection limit for standard samples was 0.5 pg/µL (2.2 fmol/µL; S/N = 5) or 10 fmol on-column; for extracted biological samples, the detection limit was 1 pg/µL (4.4 fmol/µL). This performance was achieved using [¹³C₆]-3-nitrotyrosine as the internal standard, which corrected for both sample preparation losses and matrix effects.

LC-MS/MS Assay validation Biomarker quantification

Dual-Label Artifactual Nitration Control

A critical source of error in 3-nitrotyrosine quantification is artifactual nitration of endogenous tyrosine during sample acid hydrolysis or derivatization. Yi et al. demonstrated that under acidic conditions (low pH, elevated temperature, excess tyrosine and nitrate), 3-nitrotyrosine can be formed artifactually [1]. To control for this, the validated method employed a dual-label strategy: [¹³C₆]-3-nitrotyrosine served as the analyte internal standard, while [¹⁵N₁,¹³C₉]-tyrosine was spiked to monitor potential artifactual conversion to [¹⁵N₁,¹³C₉]-3-nitrotyrosine during processing. Blanchard-Fillion et al. applied this same approach, using [¹³C₆]-labeled standard for quantification and [¹³C₉,¹⁵N₁]tyrosine to monitor intrapreparative nitro[¹³C₉,¹⁵N]tyrosine formation [2].

Artifactual nitration Sample preparation Quality control

Broader Literature Adoption than ¹³C₉ Analogs

A survey of published LC-MS/MS and GC-MS methods for 3-nitrotyrosine quantification reveals a distinct preference for the ring-13C6 isotopolog. The seminal method by Yi et al. employed [¹³C₆]-3-nitrotyrosine [1]; Jiang et al. used [¹³C₆]-3-nitrotyrosine in their GC-MS assay for platelet 3-nitrotyrosine (quantifying basal levels at 1.4 ± 0.6 ng/mg protein) [2]; and Blanchard-Fillion et al. selected [¹³C₆]-labeled standard for their neurobiology studies [3]. In contrast, the ¹³C₉-labeled analog has been employed in fewer published methods (e.g., Goen et al., 2005) and is more commonly used as a precursor labeling strategy rather than as a direct analyte internal standard.

Method validation Literature precedent Analytical reproducibility

Stability Against Back-Exchange vs. Deuterated Analogs

Deuterated internal standards such as 3-nitro-L-[²H₃]tyrosine are susceptible to hydrogen-deuterium exchange under acidic conditions commonly employed in sample preparation (e.g., acid hydrolysis for protein-bound 3-nitrotyrosine release) [1]. This back-exchange leads to conversion of the deuterated internal standard to the unlabeled analyte, systematically underestimating true endogenous concentrations. In contrast, the ¹³C substitution in the aromatic ring of 3-nitro-L-tyrosine (ring-13C6) is chemically and metabolically stable under all typical analytical conditions—including strong acid hydrolysis (6N HCl, 110°C), derivatization, and prolonged storage—ensuring consistent internal standard recovery and quantification accuracy.

Isotope exchange Internal standard stability Quantitative accuracy

Applications of 3-Nitro-L-tyrosine (Ring-13C6)


Nitrative Stress Quantification in Cardiovascular Disease

Use 3-nitro-L-tyrosine (ring-13C6) as the internal standard in validated LC-MS/MS or GC-MS assays to quantify protein-bound or free 3-nitrotyrosine in plasma, serum, or tissue homogenates from cardiovascular disease cohorts. The +6 Da mass shift (m/z 524 versus m/z 518 for native analyte) enables precise isotope dilution quantification, while the ¹³C label stability ensures accurate results even after acid hydrolysis of proteins [1]. This application is directly supported by the work of Pennathur et al., who used [¹³C₆]-3-nitrotyrosine to quantify nitrated HDL in atherosclerotic lesions [2].

Artifact-Controlled Quantification in Neurodegeneration

Incorporate 3-nitro-L-tyrosine (ring-13C6) into dual-label internal standard workflows for studies of Parkinson's disease, Alzheimer's disease, or other neurodegenerative conditions where nitrative stress is implicated. Spike samples with [¹³C₆]-3-nitrotyrosine for analyte quantification and [¹³C₉,¹⁵N]-tyrosine to monitor artifactual nitration during sample processing. This approach was validated by Blanchard-Fillion et al. in dopaminergic cell models, demonstrating that the ring-13C6 standard enables accurate measurement of 3-nitrotyrosine metabolism and its role in apoptosis [3].

Regulatory-Compliant Assay Validation for Clinical Research

Select 3-nitro-L-tyrosine (ring-13C6) as the internal standard when developing quantitative 3-nitrotyrosine assays intended for clinical trial support or regulatory submission. The validated linearity (r² = 0.999, 0.5–100 pg/µL) and femtomole-level sensitivity (LOD 10 fmol on-column) achieved by Yi et al. using this standard [1] provide a benchmark for method qualification. The compound's established use in multiple peer-reviewed methods facilitates technology transfer and inter-laboratory harmonization.

Proteomics and PTM Mapping in Oxidative Stress

Employ 3-nitro-L-tyrosine (ring-13C6) as a spike-in internal standard for quantitative proteomics studies aimed at identifying and quantifying site-specific tyrosine nitration in proteins. The stable ¹³C label enables accurate absolute quantification of nitrated peptides via MRM or PRM LC-MS/MS, while the ring-specific labeling avoids interference from other isotopologs used for multiplexed quantification (e.g., TMT or iTRAQ) [4]. This application is relevant to academic core facilities and contract research organizations offering quantitative PTM analysis services.

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